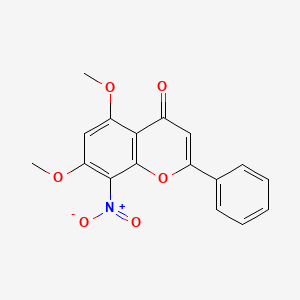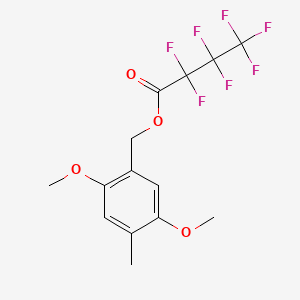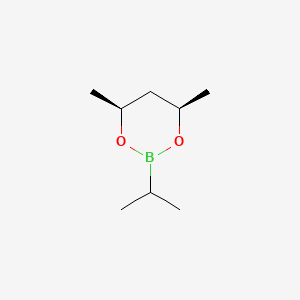
(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a dioxaborinane ring with two methyl groups and a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of a suitable boronic acid or boronate ester with a diol. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like a Lewis acid. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors and more efficient catalysts. The purification of the product is typically achieved through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The dioxaborinane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Aplicaciones Científicas De Investigación
(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which (4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with electron-rich species, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,6S)-4,6-Dimethyl-4-(propan-2-yl)spiro[2.4]heptane
- (4R,6S)-3,3,4,6-tetramethyl-4-(propan-2-yl)oxane-2-thione
Uniqueness
(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific dioxaborinane ring structure, which imparts distinct chemical properties. This makes it particularly useful in catalytic applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
88062-10-6 |
|---|---|
Fórmula molecular |
C8H17BO2 |
Peso molecular |
156.03 g/mol |
Nombre IUPAC |
(4R,6S)-4,6-dimethyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C8H17BO2/c1-6(2)9-10-7(3)5-8(4)11-9/h6-8H,5H2,1-4H3/t7-,8+ |
Clave InChI |
ZVNUEIJUBFMMJA-OCAPTIKFSA-N |
SMILES isomérico |
B1(O[C@@H](C[C@@H](O1)C)C)C(C)C |
SMILES canónico |
B1(OC(CC(O1)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid](/img/structure/B14396487.png)
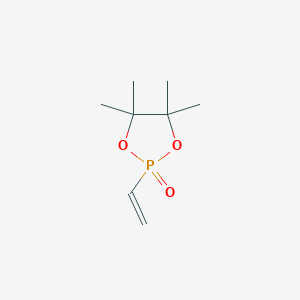
![5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14396499.png)
![4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate](/img/structure/B14396503.png)
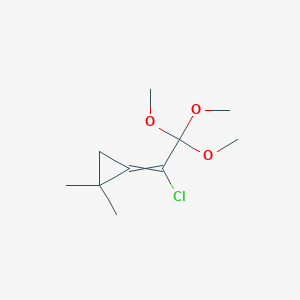
![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)
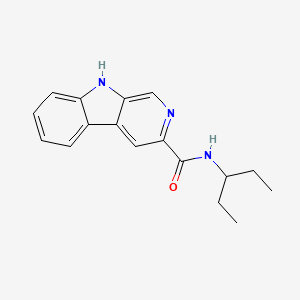
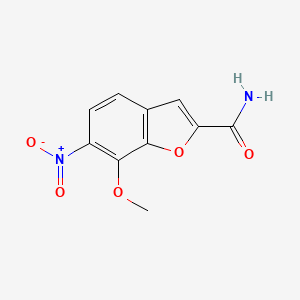

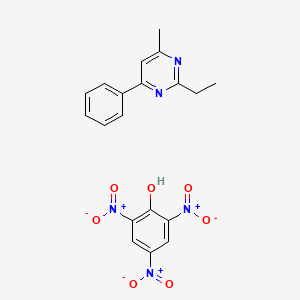

![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
